

# An In-depth Technical Guide to 5-Bromo-4-methylpyrimidine

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## Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidine

Cat. No.: B074025

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**Abstract:** **5-Bromo-4-methylpyrimidine** is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its strategic placement of bromo and methyl groups on the pyrimidine ring allows for versatile functionalization, making it a valuable precursor for the development of complex, biologically active molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, particularly as an intermediate for creating targeted therapeutics.

## Physicochemical Properties

The fundamental physicochemical characteristics of **5-Bromo-4-methylpyrimidine** are summarized below. These properties are essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Data for **5-Bromo-4-methylpyrimidine**

Property	Value	Source
CAS Number	1439-09-4	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	[1][2][3]
Molecular Weight	173.01 g/mol	[1][2]
Appearance	Liquid / Yellow oil	[1][4]
Purity	≥97-98%	[1][2]
XlogP (Predicted)	1.3	[3]
Storage	Room temperature	[2]

## Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The proton NMR data provides characteristic signals for the methyl and pyrimidine ring protons.

Table 2: <sup>1</sup>H-NMR Data for **5-Bromo-4-methylpyrimidine**

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Integration	Assignment	Source
<sup>1</sup> H	CDCl <sub>3</sub>	2.65 ppm	Singlet	3H	-CH <sub>3</sub>	[4]
<sup>1</sup> H	CDCl <sub>3</sub>	8.72 ppm	Singlet	1H	Pyrimidine-H	[4]
<sup>1</sup> H	CDCl <sub>3</sub>	8.98 ppm	Singlet	1H	Pyrimidine-H	[4]

## Experimental Protocols

The following sections detail established laboratory procedures for the synthesis and purification of **5-Bromo-4-methylpyrimidine**.

This protocol describes a method for synthesizing **5-Bromo-4-methylpyrimidine** from 5-bromopyrimidine.[4]

Objective: To prepare **5-Bromo-4-methylpyrimidine** through the reaction of 5-bromopyrimidine with methyl lithium, followed by oxidative workup.

Materials:

- 5-bromopyrimidine (17.3 g, 109 mmol)
- Methyl lithium (1.09 M in ether, 100 mL, 109 mmol)
- Diethyl ether (100 mL)
- Water (1.96 mL, 109 mmol)
- 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g, 109 mmol)
- Tetrahydrofuran (THF) (150 mL)
- Ethyl acetate
- 1 M Sodium hydroxide (aqueous)
- Anhydrous magnesium sulfate
- Silica gel

Procedure:

- To a solution of 5-bromopyrimidine (109 mmol) in diethyl ether (100 mL), add an ether solution of methyl lithium (109 mmol) dropwise at room temperature.
- Stir the resulting reaction mixture at room temperature for 1 hour.
- Add water (109 mmol) to the reaction mixture.
- Subsequently, add a solution of DDQ (109 mmol) in THF (150 mL).
- Continue stirring the mixture for 16 hours at room temperature.
- Upon completion, perform a workup by adding water and ethyl acetate for extraction.

- Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.<sup>[4]</sup>

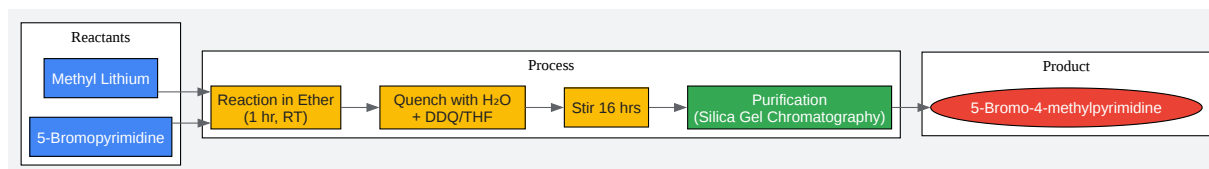
The crude product obtained from the synthesis requires purification to achieve the desired purity for subsequent applications.

Method: Silica Gel Column Chromatography<sup>[4]</sup>

- Prepare a silica gel column using a suitable slurry packing method.
- Dissolve the crude residue in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with a solvent system of hexane/ethyl acetate (1/1 v/v).
- Collect the fractions containing the target product, monitoring with an appropriate technique (e.g., TLC).
- Combine the pure fractions and concentrate under reduced pressure to afford the final product, **5-bromo-4-methylpyrimidine**, as a yellow oil (yield: 15%).<sup>[4]</sup>

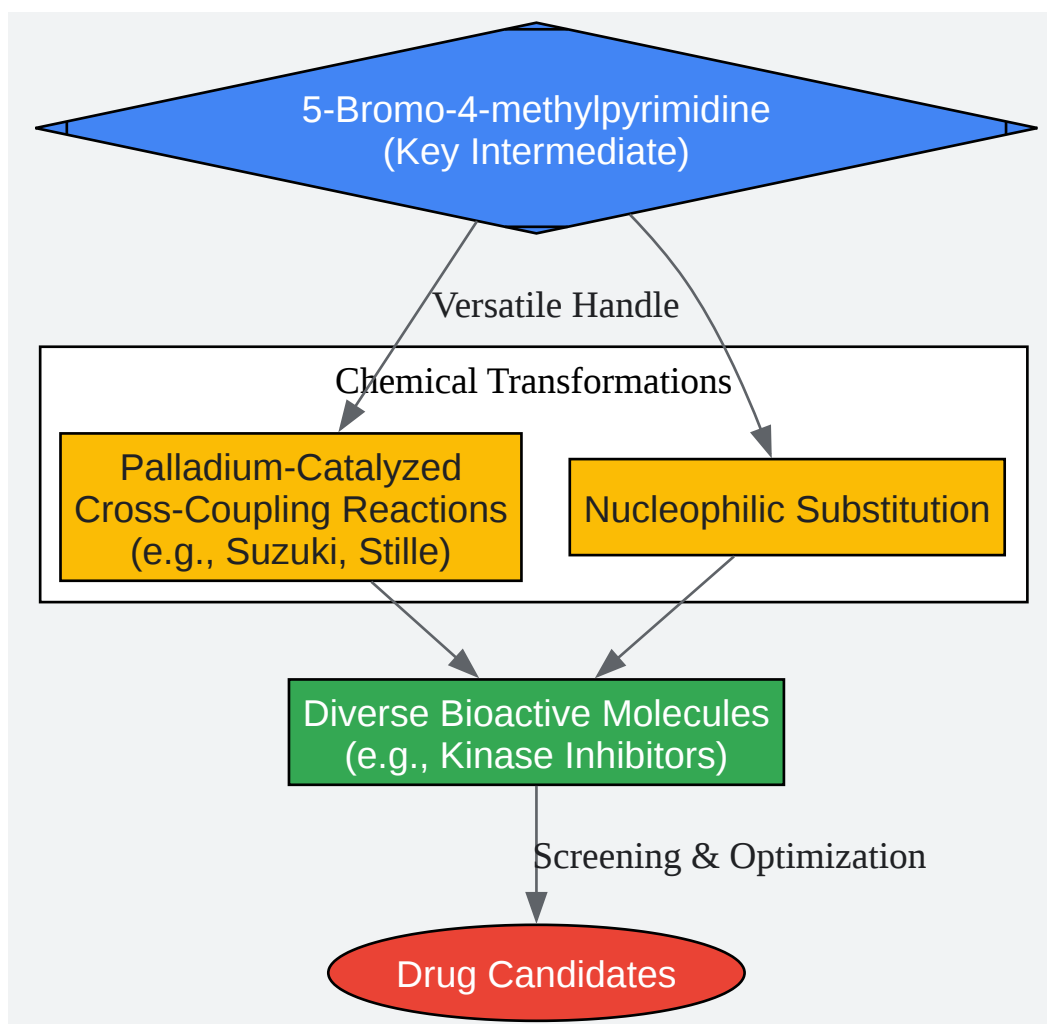
## Visualized Workflows and Relationships

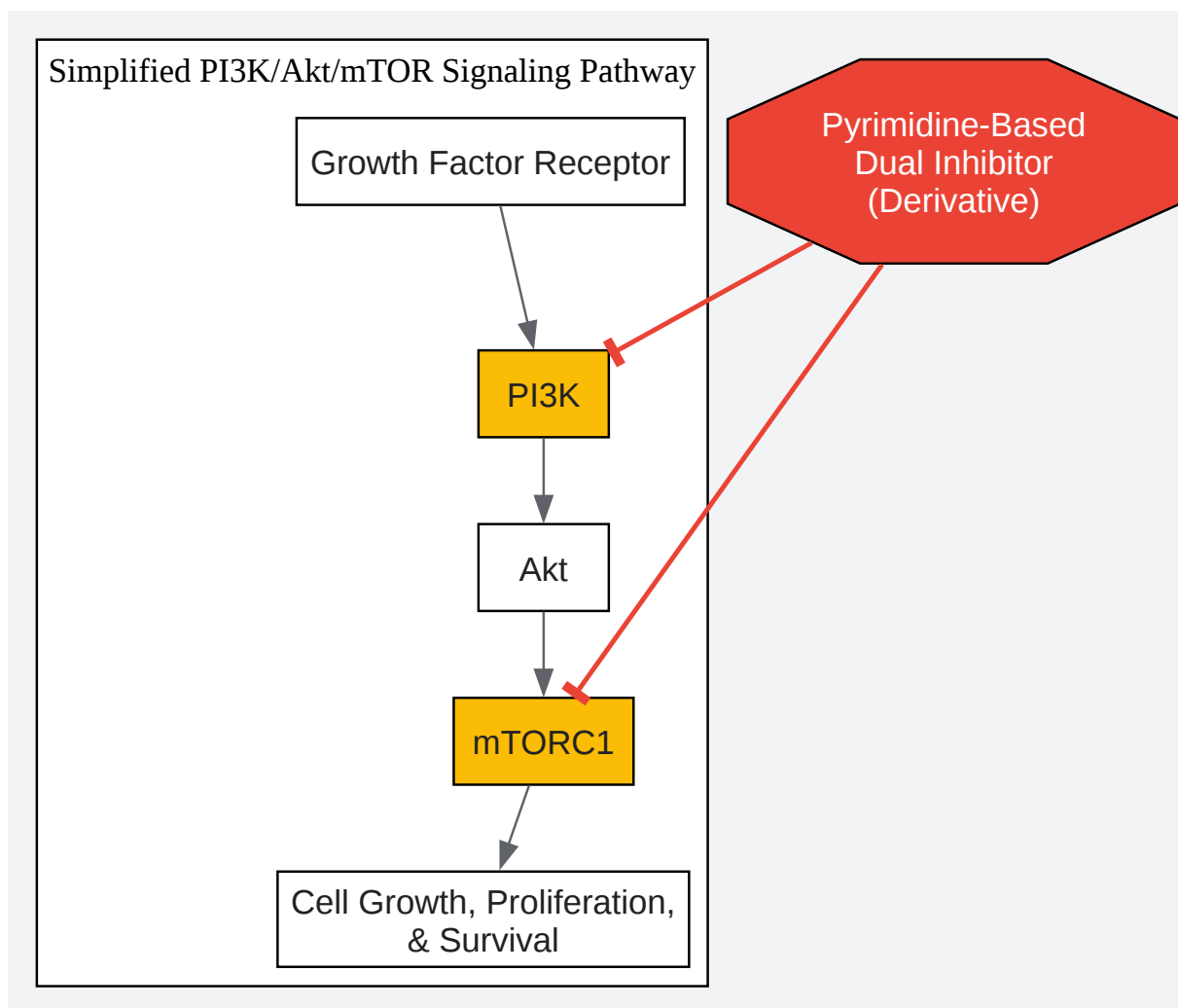
The following diagrams illustrate the synthesis workflow, its role in drug discovery, and the biological pathways targeted by its derivatives.



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Caption: Synthesis workflow for **5-Bromo-4-methylpyrimidine**.





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